2-Bromo-N-cyclohexyl-5-iodobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-cyclohexyl-5-iodobenzamide is an organic compound with the molecular formula C13H15BrINO and a molecular weight of 408.08 g/mol . This compound is characterized by the presence of bromine and iodine atoms attached to a benzamide structure, which is further substituted with a cyclohexyl group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-cyclohexyl-5-iodobenzamide typically involves the following steps:
Iodination: The addition of an iodine atom to the benzene ring.
Amidation: The formation of the benzamide structure by reacting the brominated and iodinated benzene with cyclohexylamine.
The reaction conditions for these steps often involve the use of solvents like dichloromethane or acetonitrile, and catalysts such as palladium or copper salts to facilitate the halogenation reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reagent concentrations is common to optimize the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-cyclohexyl-5-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: The presence of halogen atoms makes it suitable for coupling reactions such as Suzuki or Heck reactions.
Common Reagents and Conditions
Nucleophiles: Sodium azide, potassium cyanide.
Electrophiles: Alkyl halides, acyl chlorides.
Catalysts: Palladium, copper salts.
Solvents: Dichloromethane, acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with sodium azide can yield azido derivatives, while coupling reactions with boronic acids can produce biaryl compounds .
Scientific Research Applications
2-Bromo-N-cyclohexyl-5-iodobenzamide is utilized in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug discovery and development due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-cyclohexyl-5-iodobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and iodine atoms can form halogen bonds with target molecules, influencing their activity and function. The cyclohexyl group provides additional hydrophobic interactions, enhancing the compound’s binding affinity .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-cyclohexylbenzamide: Lacks the iodine atom, making it less reactive in certain coupling reactions.
N-cyclohexyl-5-iodobenzamide: Lacks the bromine atom, affecting its substitution reaction profile.
2-Bromo-5-iodobenzamide: Lacks the cyclohexyl group, reducing its hydrophobic interactions.
Uniqueness
2-Bromo-N-cyclohexyl-5-iodobenzamide is unique due to the presence of both bromine and iodine atoms, which provide versatile reactivity in various chemical reactions. The cyclohexyl group enhances its hydrophobic interactions, making it a valuable compound in drug discovery and material science.
Properties
Molecular Formula |
C13H15BrINO |
---|---|
Molecular Weight |
408.07 g/mol |
IUPAC Name |
2-bromo-N-cyclohexyl-5-iodobenzamide |
InChI |
InChI=1S/C13H15BrINO/c14-12-7-6-9(15)8-11(12)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) |
InChI Key |
XXVDEHYWWKAKEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)I)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.